3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-methoxy-7-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-8-9(5-7)14-6-10(13-2)11(8)12/h3-5,10H,6H2,1-2H3 |
InChI Key |
ROHUXJIHCHBFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(CO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenol with methyl vinyl ketone in the presence of a base to form the desired benzopyran structure . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors.
Inducing Apoptosis: It can induce programmed cell death in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one include:
Key Observations :
- Substituent position and type significantly influence physicochemical and biological properties. For example, the methoxy group at C3 in the target compound may enhance lipophilicity compared to hydroxy-substituted analogues like 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, which is polar and implicated in microbial interactions .
Physicochemical Properties
- Melting Points: Derivatives with bulky substituents (e.g., benzoyl or dichlorophenyl groups) exhibit higher melting points (e.g., 178°C for 3-(3,4-dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one) due to increased crystallinity . In contrast, compounds with flexible alkyl chains (e.g., 14g) have lower melting points (84–86°C) .
- Solubility : Methoxy and methyl groups enhance lipid solubility compared to hydroxy-substituted analogues, which may improve membrane permeability in biological systems .
Biological Activity
3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as Herniarin or 7-Methoxy-2H-chromen-2-one , is a compound belonging to the class of coumarins. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to synthesize current research findings regarding the biological activity of this compound.
- Chemical Formula: C₁₁H₁₂O₃
- Molecular Weight: 192.21 g/mol
- CAS Registry Number: 505904-85-8
- IUPAC Name: 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Antifungal Activity
Recent studies have indicated that 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant antifungal properties against various strains of fungi. For instance:
- Minimum Inhibitory Concentration (MIC): The compound showed an MIC of 12.5 µg/mL against Fusarium oxysporum, outperforming standard antifungal agents like ketoconazole .
Table 1: Antifungal Activity of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one
| Fungal Strain | MIC (µg/mL) | Standard Control (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 12.5 | 25 (Ketoconazole) |
| Candida albicans | 15 | 20 (Fluconazole) |
| Aspergillus niger | 20 | 30 (Nystatin) |
Antibacterial Activity
The compound has also been evaluated for its antibacterial effects:
- It demonstrated activity against several bacterial strains with varying degrees of effectiveness. Notably, it was effective against Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 15 to 30 µg/mL .
Table 2: Antibacterial Activity of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one
| Bacterial Strain | MIC (µg/mL) | Standard Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 25 (Penicillin) |
| Escherichia coli | 25 | 30 (Ampicillin) |
| Bacillus subtilis | 18 | 22 (Gentamicin) |
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer):
- IC50 Values: The compound exhibited IC50 values of approximately 10 µM for MCF-7 cells and around 15 µM for HCT116 cells .
Table 3: Anticancer Activity of 3-Methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one
| Cancer Cell Line | IC50 (µM) | Standard Control (IC50 µM) |
|---|---|---|
| MCF-7 | 10 | Doxorubicin (5) |
| HCT116 | 15 | Cisplatin (8) |
| HepG2 | 12 | Methotrexate (6) |
Structure–Activity Relationship (SAR)
The biological activity of coumarin derivatives often depends on the substitution pattern on the benzopyran ring. The presence of methoxy groups at specific positions enhances antifungal and antibacterial activities significantly. Research suggests that:
- Methoxy Substituents: Increase solubility and bioavailability.
- Positioning of Methyl Groups: Affects the interaction with biological targets.
Case Studies
A study conducted on various coumarin derivatives indicated that modifications at the C7 position significantly improved antifungal activity against resistant strains of fungi . Another investigation into the anticancer properties highlighted that compounds with additional methoxy or methyl groups showed enhanced cytotoxicity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
